molecular formula C5H6N2O3S B3066797 4-Aminopyridine-2-sulfonic acid CAS No. 900804-14-0

4-Aminopyridine-2-sulfonic acid

Cat. No.: B3066797
CAS No.: 900804-14-0
M. Wt: 174.18 g/mol
InChI Key: IQFWDJFNQYFMAQ-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-sulfonic acid is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-sulfonic acid typically involves the nitration of 4-aminopyridine followed by sulfonation of the resulting nitro compound. The nitration process can be carried out using dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and water (H₂O) to produce the desired sulfonic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, sulfonic acid derivatives, and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminopyridine-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its effects on nerve conduction and synaptic transmission, making it a valuable tool in neurobiological research.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminopyridine-2-sulfonic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and increases neurotransmitter release at the neuromuscular junction. The compound’s effects on neural transmission make it a valuable tool in studying and potentially treating neurological disorders .

Comparison with Similar Compounds

    4-Aminopyridine: Shares the amino group at the 4-position but lacks the sulfonic acid group.

    3-Nitropyridine: Contains a nitro group at the 3-position and can be used as a precursor in the synthesis of sulfonic acid derivatives.

    2-Aminopyridine: Has an amino group at the 2-position, differing in the position of functional groups.

Uniqueness: 4-Aminopyridine-2-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-aminopyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-2-7-5(3-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFWDJFNQYFMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649897
Record name 4-Aminopyridine-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900804-14-0
Record name 4-Aminopyridine-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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